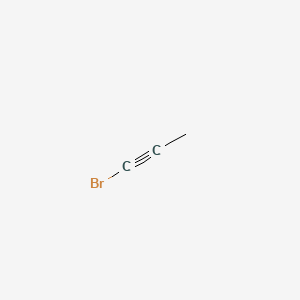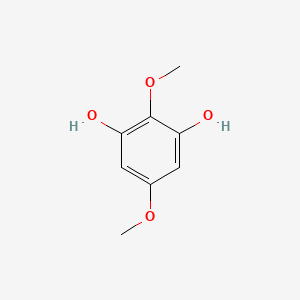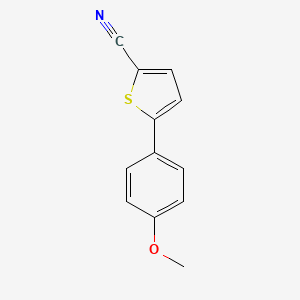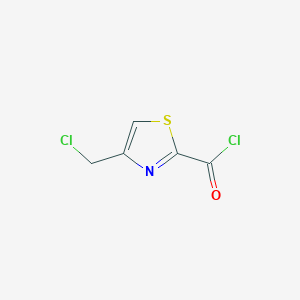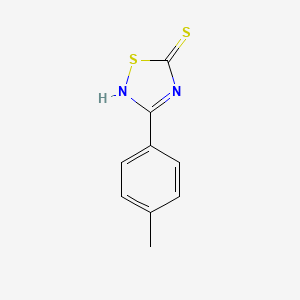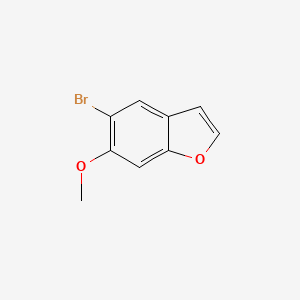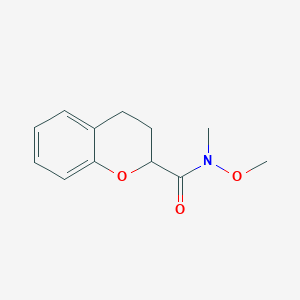
1,2-Benzenediol, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Benzenediol, sodium salt, also known as sodium catecholate, is an organic compound derived from catechol. Catechol, also known as 1,2-dihydroxybenzene, is a colorless compound that occurs naturally in trace amounts. It is an ortho isomer of the three isomeric benzenediols. The sodium salt form is often used in various chemical reactions and industrial applications due to its enhanced solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, sodium salt can be synthesized through the neutralization of catechol with sodium hydroxide. The reaction typically involves dissolving catechol in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is as follows:
C6H4(OH)2+NaOH→C6H4(ONa)(OH)+H2O
Industrial Production Methods
Industrial production of catechol, the precursor to this compound, can be achieved through several methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at elevated temperatures.
Hydroxylation of Phenol: Catechol can also be produced by the direct hydroxylation of phenol with peroxides, which also produces hydroquinone.
化学反応の分析
Types of Reactions
1,2-Benzenediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-benzoquinone.
Reduction: It can be reduced back to catechol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: 1,2-benzoquinone
Reduction: Catechol
Substitution: Various substituted catechols depending on the electrophile used.
科学的研究の応用
1,2-Benzenediol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and as a stabilizer in various industrial processes
作用機序
The mechanism of action of 1,2-Benzenediol, sodium salt involves its ability to donate electrons due to the presence of hydroxyl groups. This makes it a good reducing agent and antioxidant. It can interact with various molecular targets, including enzymes and free radicals, to exert its effects. The pathways involved include redox reactions and enzyme inhibition .
類似化合物との比較
1,2-Benzenediol, sodium salt can be compared with other similar compounds such as:
1,3-Benzenediol (Resorcinol): Unlike 1,2-Benzenediol, resorcinol has hydroxyl groups at the 1 and 3 positions, making it less reactive in certain substitution reactions.
1,4-Benzenediol (Hydroquinone): Hydroquinone has hydroxyl groups at the 1 and 4 positions, which makes it more stable and less prone to oxidation compared to 1,2-Benzenediol.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
特性
CAS番号 |
20244-21-7 |
|---|---|
分子式 |
C6H6NaO2 |
分子量 |
133.10 g/mol |
IUPAC名 |
sodium;2-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H; |
InChIキー |
OQMUXQPCUBYTEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)O)O.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


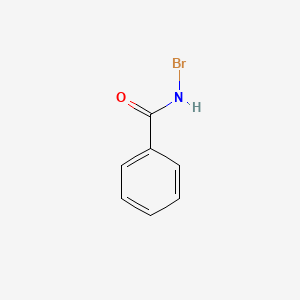
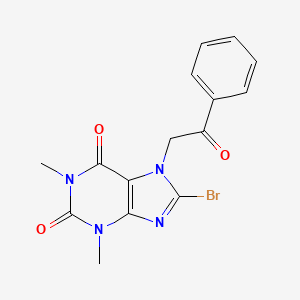
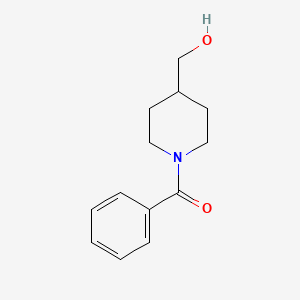
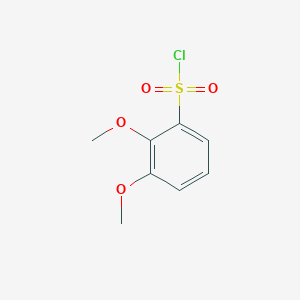
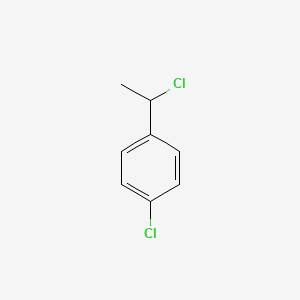
![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)
